(5-Ethoxy-2-methylphenyl)methanol

Description

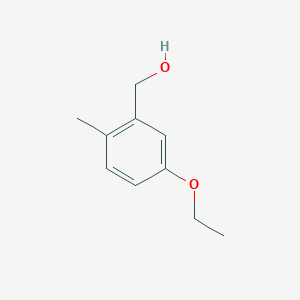

(5-Ethoxy-2-methylphenyl)methanol is a substituted benzyl alcohol derivative with the molecular formula C₁₀H₁₄O₂ (molecular weight: 166.22 g/mol). Its structure features a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the 5-position, a methyl group (-CH₃) at the 2-position, and a hydroxymethyl group (-CH₂OH) at the 1-position (benzene numbering). The compound is identified by CAS number 743452-45-1 and is available at ≥95% purity .

Properties

IUPAC Name |

(5-ethoxy-2-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-12-10-5-4-8(2)9(6-10)7-11/h4-6,11H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZIZNMFXBBNCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethoxy-2-methylphenyl)methanol typically involves the alkylation of 2-methylphenol (o-cresol) with ethyl bromide in the presence of a base such as potassium carbonate. The resulting 5-ethoxy-2-methylphenol is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield (5-Ethoxy-2-methylphenyl)methanol.

Industrial Production Methods: Industrial production of (5-Ethoxy-2-methylphenyl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Types of Reactions:

Oxidation: (5-Ethoxy-2-methylphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of 5-ethoxy-2-methylbenzaldehyde or 5-ethoxy-2-methylbenzoic acid.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of halogenated derivatives such as 5-ethoxy-2-methyl-4-bromophenylmethanol.

Scientific Research Applications

(5-Ethoxy-2-methylphenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (5-Ethoxy-2-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the ethoxy and methyl groups on the benzene ring influences its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Ethoxy-Substituted Phenyl Methanol Analogs

(4-Ethoxy-5-fluoro-2-methylphenyl)methanol (CAS: 2091696-44-3) shares a nearly identical backbone but differs in substituent positions: the ethoxy group is at the 4-position, and a fluorine atom replaces hydrogen at the 5-position. This modification reduces symmetry and introduces electronegativity, increasing molecular polarity. Its molecular formula is C₁₀H₁₃FO₂ (MW: 184.21 g/mol) .

| Property | (5-Ethoxy-2-methylphenyl)methanol | (4-Ethoxy-5-fluoro-2-methylphenyl)methanol |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O₂ | C₁₀H₁₃FO₂ |

| Molecular Weight | 166.22 g/mol | 184.21 g/mol |

| Key Substituents | 5-ethoxy, 2-methyl | 4-ethoxy, 5-fluoro, 2-methyl |

| Polarity | Moderate | Higher (due to fluorine) |

The fluorine atom in the latter compound may enhance metabolic stability in biological systems compared to the non-fluorinated analog .

Methoxy-Substituted Analogs

1-(4-Methoxyphenyl)-2-methylpropan-1-ol (CAS: 39507-96-5, similarity score: 0.81) replaces the ethoxy group with methoxy (-OCH₃) and introduces a branched propanol chain. Its molecular formula is C₁₁H₁₆O₂ (MW: 180.24 g/mol).

Heterocyclic Derivatives

The thiazole-containing derivative {5-[2-(4-Methoxy-3-methylphenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol (CAS: 444615-56-9) incorporates a thiazole ring and trifluoromethyl (-CF₃) group. Its complex structure (C₂₁H₂₀F₃NO₂S, MW: 407.46 g/mol) introduces significant steric hindrance and electronic effects, making it more suited for applications in medicinal chemistry (e.g., enzyme inhibition) compared to simpler benzyl alcohols .

Enantiomeric Forms

Enantiomers like (S)-1-(4-Methoxyphenyl)ethanol (CAS: 1517-70-0, similarity score: 0.74) and its (R)-isomer highlight the role of stereochemistry. While these compounds lack the ethoxy group, their chiral centers influence biological activity, suggesting that enantiomeric resolution of (5-Ethoxy-2-methylphenyl)methanol (if applicable) could be critical for pharmacological optimization .

Structural and Physicochemical Trends

- Lipophilicity : Ethoxy groups enhance lipophilicity compared to methoxy analogs, favoring membrane permeability.

- Polarity : Fluorine or hydroxyl groups increase polarity, improving aqueous solubility.

- Steric Effects : Branched chains (e.g., 2-methylpropan-1-ol) or heterocycles (e.g., thiazole) reduce conformational flexibility, impacting binding interactions.

Research Implications

- Synthetic Chemistry: Ethoxy and methyl groups in (5-Ethoxy-2-methylphenyl)methanol provide sites for further functionalization (e.g., etherification, esterification).

- Drug Design : Fluorinated analogs (e.g., CAS 2091696-44-3) may offer improved metabolic stability, while thiazole derivatives (e.g., CAS 444615-56-9) could target specific enzymes .

- Analytical Challenges : Substituent positions significantly affect chromatographic retention times and mass spectrometry fragmentation patterns, necessitating tailored analytical methods .

Biological Activity

(5-Ethoxy-2-methylphenyl)methanol, with the chemical formula CHO, is a compound of significant interest in biological research due to its potential therapeutic properties. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Physical Properties

- Molecular Weight: 166.22 g/mol

- Melting Point: Not well-documented; further studies are required.

- Solubility: Soluble in organic solvents; limited solubility in water.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of (5-Ethoxy-2-methylphenyl)methanol against various pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development.

Antioxidant Activity

The compound exhibits notable antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals, thus protecting cellular components from damage.

Anti-inflammatory Effects

Research indicates that (5-Ethoxy-2-methylphenyl)methanol may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

The biological effects of (5-Ethoxy-2-methylphenyl)methanol are believed to result from its interaction with specific molecular targets within cells:

- Enzyme Modulation: The compound may influence enzyme activity related to inflammation and oxidative stress.

- Receptor Interaction: It potentially interacts with receptors involved in pain and inflammation pathways, leading to therapeutic effects.

Case Studies

A variety of case studies have explored the effects of (5-Ethoxy-2-methylphenyl)methanol in different biological contexts:

- Antimicrobial Efficacy:

- A study demonstrated that concentrations of 100 µg/mL effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.

- Table 1 summarizes the antimicrobial activity against selected pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 µg/mL |

| Escherichia coli | 150 µg/mL |

-

Antioxidant Activity:

- The compound was tested using DPPH radical scavenging assays, showing an IC50 value of 50 µg/mL, indicating strong antioxidant potential.

-

Anti-inflammatory Studies:

- In vitro studies indicated a reduction in TNF-alpha levels by up to 40% at a concentration of 200 µg/mL.

Comparative Analysis

When compared with similar compounds such as 5-Ethoxyphenol and 2-Methylphenol, (5-Ethoxy-2-methylphenyl)methanol demonstrates enhanced biological activity due to the synergistic effects of its functional groups:

| Compound | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| (5-Ethoxy-2-methylphenyl)methanol | High | Strong | Moderate |

| 5-Ethoxyphenol | Moderate | Weak | Low |

| 2-Methylphenol | Low | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.